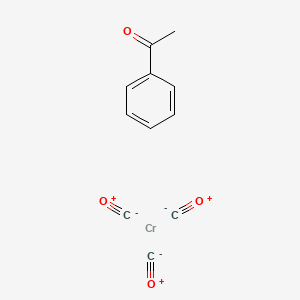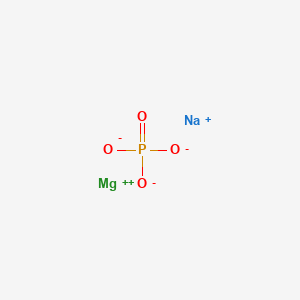
n-Decylaminoethanethiosulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Decylaminoethanethiosulfuric acid is an organic compound with the molecular formula C12H27NO2S2 It is a member of the thiosulfuric acid derivatives, characterized by the presence of a thiosulfuric acid group attached to an ethanamine backbone with a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Decylaminoethanethiosulfuric acid typically involves the reaction of decylamine with ethanethiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Decylamine} + \text{Ethanethiosulfuric acid} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and scalability. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
n-Decylaminoethanethiosulfuric acid undergoes various chemical reactions, including:
Oxidation: The thiosulfuric acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-Decylaminoethanethiosulfuric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Decylaminoethanethiosulfuric acid involves its interaction with various molecular targets. The thiosulfuric acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Decylamine: Similar in structure but lacks the thiosulfuric acid group.
Ethanethiosulfuric acid: Contains the thiosulfuric acid group but lacks the decyl chain.
n-Decylaminoethanesulfonic acid: Similar structure but with a sulfonic acid group instead of thiosulfuric acid.
Uniqueness
n-Decylaminoethanethiosulfuric acid is unique due to the presence of both the decyl chain and the thiosulfuric acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
3752-51-0 |
|---|---|
Molekularformel |
C12H27NO3S2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)decane |
InChI |
InChI=1S/C12H27NO3S2/c1-2-3-4-5-6-7-8-9-10-13-11-12-17-18(14,15)16/h13H,2-12H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
BWZPDRUAQQXBIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
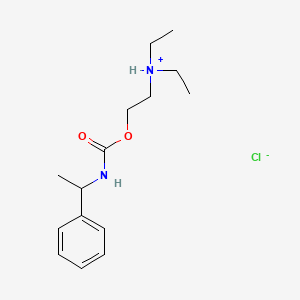
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

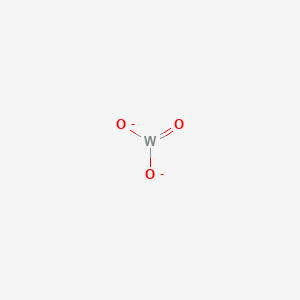
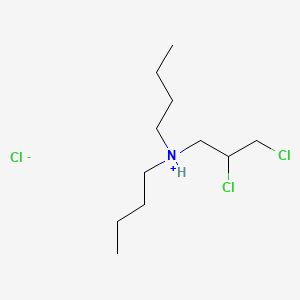
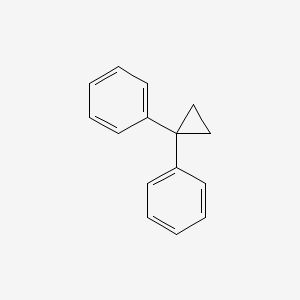
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
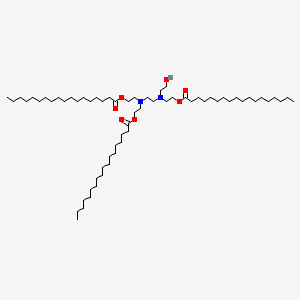


![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
